
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, a methoxy group, and an oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of a suitable phosphine precursor with bromine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized phosphine derivatives.
Applications De Recherche Scientifique
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the oxophosphanium moiety play crucial roles in these interactions, facilitating various chemical transformations and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Iodo-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Fluoro-1-hydroxyethyl)(methoxy)oxophosphanium
Uniqueness
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
88648-54-8 |
|---|---|
Formule moléculaire |
C3H7BrO3P+ |
Poids moléculaire |
201.96 g/mol |
Nom IUPAC |
(2-bromo-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7BrO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
Clé InChI |
MKFPPKIYXTXZCW-UHFFFAOYSA-N |
SMILES canonique |
CO[P+](=O)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



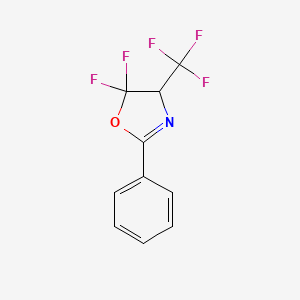
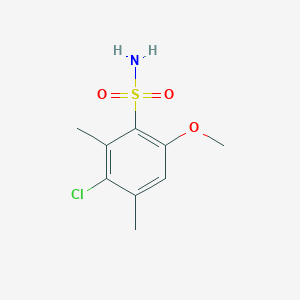
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
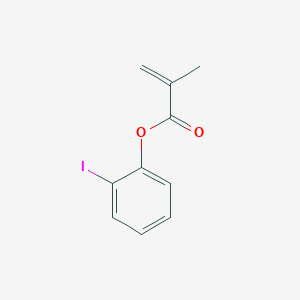
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
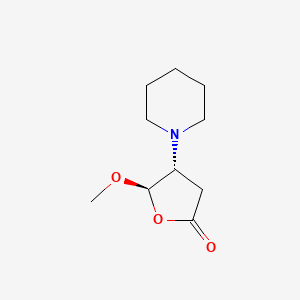
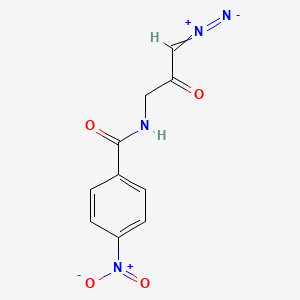

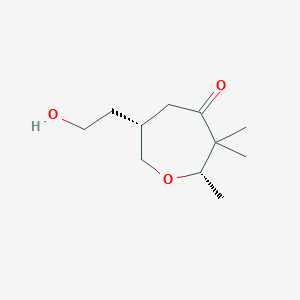
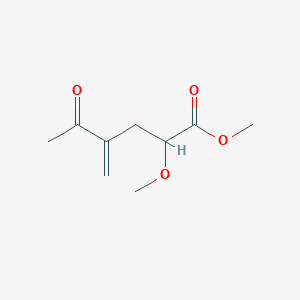
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
